molecular formula C11H13ClO2S B8354798 2-(Chloromethyl)-3-tosylpropene

2-(Chloromethyl)-3-tosylpropene

Cat. No.: B8354798
M. Wt: 244.74 g/mol
InChI Key: LFPWGJKPYPSAEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)-3-tosylpropene is a useful research compound. Its molecular formula is C11H13ClO2S and its molecular weight is 244.74 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13ClO2S

Molecular Weight

244.74 g/mol

IUPAC Name

1-[2-(chloromethyl)prop-2-enylsulfonyl]-4-methylbenzene

InChI

InChI=1S/C11H13ClO2S/c1-9-3-5-11(6-4-9)15(13,14)8-10(2)7-12/h3-6H,2,7-8H2,1H3

InChI Key

LFPWGJKPYPSAEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=C)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(chloromethyl)-3-chloropropene (3.13 g, 25 mmol) and sodium p-toluenesulfmate (4.60 g, 25 mmol) in methanol (50 mL) was heated under reflux for 24 hours. The solvent was evaporated on a rotary evaporator and the residue was extracted between dichloromethane and water. The organic layer was dried (anhydrous MgSO4) and evaporated to give crude product (4.7 g) which, after purification by column chromatography on a silica-gel column using ethyl acetate/n-hexane 1:9 as eluent, gave pure product (2.7 g, 44% yield). 1H-NMR (CDCl3) δ (ppm): 2.46 (s, 3H, CH3Ar); 3.92 (s, 2H, CH2SO2); 4.19 (s, 2H, CH2Cl); 5.02 (s, 1H, vinylic-H); 5.45 (s, 1H, vinylic-H); 7.37 and 7.77 (2d, 4H, ArH).
Quantity
3.13 g
Type
reactant
Reaction Step One
Name
sodium p-toluenesulfmate
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
44%

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